molecular formula C19H13ClO B14008165 3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one CAS No. 36203-43-7

3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one

Cat. No.: B14008165
CAS No.: 36203-43-7
M. Wt: 292.8 g/mol
InChI Key: WXEOEECZHYYPAS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Alcohols, alkanes, and other reduced forms.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(1-naphthyl)prop-2-en-1-one
  • 3-(4-Methylphenyl)-1-(1-naphthyl)prop-2-en-1-one
  • 3-(4-Methoxyphenyl)-1-(1-naphthyl)prop-2-en-1-one

Uniqueness

3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to undergo substitution reactions and may also affect its interaction with biological targets, potentially leading to unique therapeutic properties.

Properties

CAS No.

36203-43-7

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C19H13ClO/c20-16-11-8-14(9-12-16)10-13-19(21)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H

InChI Key

WXEOEECZHYYPAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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